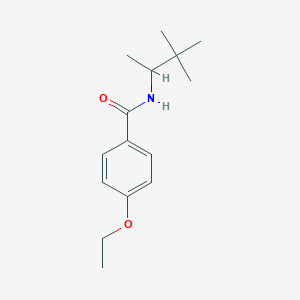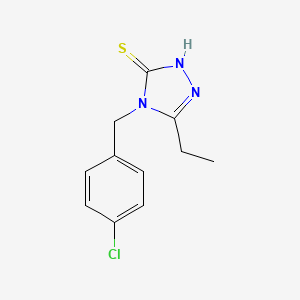
N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide
Overview
Description
N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,3-dimethylbutan-2-yl group and an ethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-ethoxybenzoic acid and 3,3-dimethylbutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms, particularly those involving amide bonds and aromatic systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialty formulations.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3,3-dimethylbutan-2-yl)-4-methoxybenzamide
- N-(3,3-dimethylbutan-2-yl)-4-chlorobenzamide
- N-(3,3-dimethylbutan-2-yl)-4-fluorobenzamide
Comparison:
- N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy, chloro, and fluoro analogs.
- The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets.
- The presence of different substituents (methoxy, chloro, fluoro) in similar compounds can lead to variations in their electronic properties, affecting their reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-18-13-9-7-12(8-10-13)14(17)16-11(2)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFCDSUTQTZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~3~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4636906.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4636910.png)
![4-(2-methylpropyl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B4636920.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4636921.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-furoate](/img/structure/B4636923.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4636945.png)
![2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4636950.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4636962.png)
![5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4636970.png)
![3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4636971.png)
![Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate](/img/structure/B4636986.png)
![N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B4636994.png)

